molecular formula C9H16Cl2N2S B2365748 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride CAS No. 2361639-40-7

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2365748
CAS No.: 2361639-40-7
M. Wt: 255.2
InChI Key: OWGJZRSECWDCOO-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound with the CAS Number: 2361639-40-7 . It has a molecular weight of 255.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2S.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h6-7H,1-5,10H2;2*1H . This indicates that the compound contains a cyclohexan-1-amine group attached to a thiazol-2-yl group, and it is associated with two chloride ions.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 255.21 .

Scientific Research Applications

Synthesis and Development of Novel Compounds

1-(1,3-Thiazol-2-yl)cyclohexan-1-amine; dihydrochloride is used in synthesizing a variety of novel compounds. For instance, Dzhavakhishvili et al. (2008) described the synthesis of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones, indicating the versatility of thiazole derivatives in developing new chemical entities (Dzhavakhishvili et al., 2008).

Anticancer Activity

Some derivatives of 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine; dihydrochloride have shown potential in cancer treatment. Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles, demonstrating promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Structural and Physical Analysis

The structural and physical properties of thiazole derivatives are a focus of research. Gebert and Heimgartner (2002) conducted studies on enantiomerically pure 1,3-thiazole-5(4H)-thione, contributing to the understanding of thiazole structures in chemistry (Gebert & Heimgartner, 2002).

Biological Activity Studies

Research on 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine; dihydrochloride includes exploring its biological activities. For example, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and analyzed their antiproliferative and antimicrobial properties, indicating the compound's utility in pharmaceutical applications (Gür et al., 2020).

Chemical Synthesis Techniques

The compound is also significant in advancing chemical synthesis techniques. Colella et al. (2018) reported using a synthon involving 1,3-dibromo-1,1-difluoro-2-propanone for the preparation of thiazoles, showing the compound's role in innovative synthetic methods (Colella et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h6-7H,1-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJZRSECWDCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC=CS2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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